molecular formula C26H26N2OS B2419800 N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-69-6

N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2419800
CAS No.: 851412-69-6
M. Wt: 414.57
InChI Key: OUWUSZMLUXPMIY-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic small molecule belonging to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides that have been identified as novel inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This molecular target is crucial for viral replication and is highly conserved among RNA viruses, making it a promising target for broad-spectrum antiviral development . The compound features a central indole core substituted with a 2,5-dimethylbenzyl group, linked via a thioether to an acetamide moiety with a benzyl group. This compound is of significant interest for antiviral research, particularly in the fight against coronaviruses. Structurally similar analogs have demonstrated potent inhibitory activity against SARS-CoV-2 RdRp in cell-based assays, with IC50 values in the low micromolar range, showing activity comparable to the control drug remdesivir . Furthermore, the most potent compound in this series, 6d5, exhibited a stronger inhibitory effect against the human coronavirus HCoV-OC43 than remdesivir, highlighting the therapeutic potential of this chemical scaffold . Beyond its primary antiviral applications, related indole-thioacetamide structures are also investigated for other biological activities, including potential anticancer and anti-inflammatory properties, indicating broad utility in biological and medicinal chemistry research . The synthesis of this compound and its analogs typically involves a multi-step process, beginning with the formation of a Bunte salt from ethyl bromoacetate, followed by substitution at the 3-position of an indole derivative, hydrolysis, and final coupling with the appropriate substituted benzylamine . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(14-19)16-28-17-25(23-10-6-7-11-24(23)28)30-18-26(29)27-15-21-8-4-3-5-9-21/h3-14,17H,15-16,18H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUSZMLUXPMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C22H26N2OS
  • Molecular Weight : 378.52 g/mol
  • IUPAC Name : this compound

This compound features an indole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. For instance, N-benzyl derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : In a study involving several indole derivatives, including N-benzyl-2-acetamido derivatives, it was found that these compounds could significantly inhibit the growth of cancer cells in vitro. The most potent derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines .

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication through various mechanisms, such as blocking viral entry or inhibiting viral enzymes.

Research Findings : A docking study suggested that the compound could interact favorably with key viral proteins involved in replication, indicating potential as an antiviral agent . Further experimental validation is required to confirm these findings.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It might inhibit specific enzymes crucial for viral replication or tumor growth.
  • Protein Interaction : The compound's structure allows it to interact with various proteins involved in cellular signaling pathways.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeIC50 (µM)Activity Type
N-benzyl 2-acetamidoIndole derivative10Anticancer
N-benzyl 2-methoxypropionamideIndole derivative30Anticonvulsant
N-benzyl 5-nitroindoleNitroindole15Antiviral

This table illustrates how similar compounds compare in terms of potency and biological activity.

Q & A

Basic: What are the key synthetic steps and optimization strategies for preparing N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide?

The synthesis involves multi-step organic reactions:

Indole Core Formation : Fischer indole synthesis or nucleophilic substitution to introduce the 2,5-dimethylbenzyl group at the indole nitrogen .

Thioether Formation : Reaction of the indole derivative with a thiol (e.g., mercaptoacetamide) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and bases like triethylamine (TEA) to form the thioether linkage .

Acetamide Functionalization : Benzylation via nucleophilic substitution or amide bond formation under reflux in polar aprotic solvents (e.g., DMF or DCM) .
Optimization Strategies :

  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity product .

Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR: Peaks at δ 7.2–8.0 ppm (aromatic protons), δ 4.5–5.5 ppm (benzyl and thioether CH₂ groups) .
    • ¹³C NMR: Carbon signals for the indole ring (~120–140 ppm) and carbonyl groups (~165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 487.2 [M+H]⁺) .

Advanced: How do structural modifications (e.g., halogenation, methyl groups) influence biological activity and receptor selectivity?

  • 2,5-Dimethylbenzyl Substituent : Enhances lipophilicity, improving blood-brain barrier penetration for neuropharmacological targets (e.g., serotonin/dopamine receptors) .
  • Thioether Linkage : Increases metabolic stability compared to ether analogs, as shown in comparative studies of fluorobenzyl vs. chlorobenzyl derivatives .
  • Benzyl Acetamide Group : Modulates binding affinity to enzymes like cyclooxygenase-2 (COX-2), with IC₅₀ values <10 μM in anti-inflammatory assays .

Advanced: What mechanistic insights explain its interaction with biological targets?

  • Receptor Binding : The indole moiety interacts with hydrophobic pockets of G-protein-coupled receptors (GPCRs), while the thioether group forms hydrogen bonds with catalytic residues (e.g., in kinase inhibition assays) .
  • Enzyme Inhibition : Competitive inhibition of tyrosine kinase via π-π stacking between the benzyl group and ATP-binding site residues, validated via molecular docking .
  • Cellular Apoptosis : Upregulation of caspase-3 in cancer cell lines (IC₅₀ ~15 μM in MCF-7 cells) linked to mitochondrial membrane depolarization .

Advanced: How can reaction conditions be optimized to address low yields in thioether formation?

  • Solvent Selection : Use dimethylacetamide (DMA) over DMF to reduce side reactions .
  • Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .
  • Temperature Control : Maintain 0–5°C during thiol addition to prevent disulfide byproducts .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) with iodine visualization to track reaction progression .

Advanced: What challenges arise in solubility and formulation for in vivo studies?

  • Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl/indole groups. Solutions include:
    • Co-solvent Systems : Use PEG-400/water (1:1) for preclinical dosing .
    • Nanoformulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .
  • Metabolic Stability : Rapid hepatic clearance (t₁/₂ ~2 hr in rodents) necessitates structural tweaks (e.g., fluorination) to block CYP450 oxidation .

Advanced: How do crystallographic studies inform conformational stability?

  • X-ray Diffraction : Reveals a planar indole ring and gauche conformation of the thioether bond, critical for receptor docking .
  • Hydrogen Bonding : Crystal packing shows intermolecular H-bonds between acetamide carbonyl and NH groups, stabilizing the solid-state structure .

Advanced: What discrepancies exist in reported biological activity data, and how are they resolved?

  • Contradictory IC₅₀ Values : Variations in COX-2 inhibition (5–20 μM) across studies due to assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human COX-2 reduces variability .
  • Off-Target Effects : Unselective kinase inhibition addressed via alchemical free-energy calculations to prioritize derivatives with >100-fold selectivity .

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